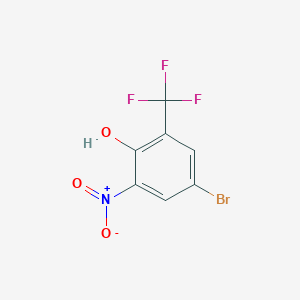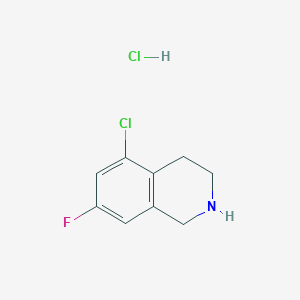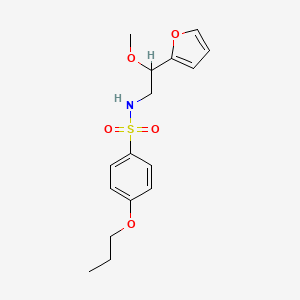![molecular formula C7H10O2 B2837137 (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one CAS No. 1627953-25-6](/img/structure/B2837137.png)
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S)-5-methyl-2-oxabicyclo[320]heptan-7-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves the use of enantioselective synthesis techniques. One common method is the tandem reaction that allows rapid access to a wide range of bicyclic compounds under mild and operationally simple conditions . The reaction conditions often involve the use of metal-free catalysts and mild temperatures to ensure high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position and nature of the functional groups.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with distinct structural features and applications.
Uniqueness
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7-2-3-9-6(7)5(8)4-7/h6H,2-4H2,1H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMRQAPYAAINK-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCOC1C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCO[C@@H]1C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)
![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)

![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)
(prop-2-yn-1-yl)amine](/img/structure/B2837064.png)
![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)

![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)

![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)
![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)


